molecular formula C9H10F3NO2 B033697 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide CAS No. 103577-61-3

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

Cat. No.: B033697
CAS No.: 103577-61-3
M. Wt: 221.18 g/mol
InChI Key: GMSURXZOJDDQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is a fluorinated pyridine derivative characterized by a trifluoroethoxy substituent at the 4-position and methyl groups at the 2- and 3-positions of the pyridine ring. The 1-oxide functional group introduces polarity and influences electronic properties, making the compound a key intermediate in pharmaceutical synthesis. It is structurally related to proton pump inhibitors (PPIs) such as Lansoprazole, where the trifluoroethoxy group enhances metabolic stability and electron-withdrawing effects . The compound is commercially available with high purity (≥99%) and is classified as a controlled product due to its short shelf life and handling restrictions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide typically involves the reaction of 2,3-dimethylpyridine with 2,2,2-trifluoroethanol in the presence of an oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid. The mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. The use of automated systems allows for precise control over reaction parameters, ensuring high purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding pyridine.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide has been studied for its potential role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to act as a building block in the development of drugs targeting various diseases.

  • Case Study: Research indicates that derivatives of this compound exhibit antimicrobial properties. A study explored its efficacy against bacterial strains, demonstrating potential as a lead compound for antibiotic development .

Chemical Synthesis

The compound is utilized in organic synthesis due to its reactive functional groups. It serves as a precursor in the synthesis of more complex molecules, particularly those used in agrochemicals and pharmaceuticals.

  • Synthesis Methodology: The synthesis often involves multi-step reactions where this compound is formed through specific reaction pathways involving electrophilic aromatic substitution and nucleophilic additions .

Material Science

In material science, this compound's unique properties make it suitable for developing advanced materials. Its trifluoroethoxy group imparts hydrophobic characteristics, making it valuable in coatings and polymer formulations.

  • Application Example: It has been investigated for use in creating hydrophobic surfaces that resist water and oil stains, enhancing the durability and longevity of materials used in construction and textiles .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide involves its role as an intermediate in the synthesis of proton pump inhibitors. These inhibitors work by blocking the hydrogen-potassium ATPase enzyme system (the proton pump) of the gastric parietal cells, thereby reducing gastric acid secretion. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to effectively interact with the enzyme’s active site .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₉H₁₀F₃NO₂
  • CAS Number: 101975-16-0 (primary reference) ; conflicting CAS 103577-61-3 is noted in other sources .

The compound is compared to structurally analogous pyridine 1-oxide derivatives to highlight differences in substituents, physicochemical properties, and applications.

Structural Analogues

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
Target Compound C₉H₁₀F₃NO₂ 227.18 2,3-dimethyl; 4-(CF₃CH₂O) High lipophilicity due to trifluoroethoxy; intermediate in PPI synthesis .
Lansoprazole N-oxide C₁₆H₁₄F₃N₃O₃S 385.36 3-methyl; 4-(CF₃CH₂O); sulfinyl-benzimidazole Active metabolite of Lansoprazole; benzimidazole moiety enables PPI activity .
2,3-Dimethyl-4-nitropyridine 1-oxide C₇H₈N₂O₃ 168.15 2,3-dimethyl; 4-NO₂ Nitro group increases electron-withdrawing effects; lower molecular weight .
2,3,5-Trimethyl-4-methoxypyridine 1-oxide C₉H₁₃NO₂ 167.20 2,3,5-trimethyl; 4-OCH₃ Methoxy group is electron-donating; reduced lipophilicity vs. trifluoroethoxy .
2,2,2-Trifluoro-3-methyl-4-(CF₃CH₂O)pyridine 1-oxide C₈H₇F₆NO₂ 271.14 2-CF₃; 3-methyl; 4-(CF₃CH₂O) Higher fluorine content enhances metabolic stability but reduces solubility .

Physicochemical and Functional Differences

Substituent Effects Trifluoroethoxy (CF₃CH₂O): Enhances lipophilicity and metabolic resistance compared to methoxy (OCH₃) or nitro (NO₂) groups. This makes the target compound more suitable for drug intermediates requiring prolonged stability .

Solubility and Stability The target compound is sparingly soluble in water but freely soluble in organic solvents like methanol and ethanol, similar to Lansoprazole N-oxide . Its short shelf life (as noted in handling guidelines) contrasts with more stable derivatives like 2,3,5-trimethyl-4-methoxypyridine 1-oxide, which lacks hydrolytically sensitive trifluoroethoxy groups .

Pharmacological Relevance

  • Unlike Lansoprazole N-oxide or related PPIs, the target compound lacks the sulfinyl-benzimidazole moiety critical for binding to H⁺/K⁺ ATPase enzymes, rendering it pharmacologically inactive but synthetically valuable .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide?

Methodological Answer:
A high-yield (71%) synthesis involves nucleophilic substitution of 2,3-dimethyl-4-nitropyridine-1-oxide with trifluoroethanol under mixed alkali conditions (K₂CO₃/KOH) in a one-pot reaction. Subsequent rearrangement with acetic anhydride yields the target compound. Critical parameters include solvent selection (polar aprotic solvents enhance reactivity) and temperature control (60–80°C) to minimize side reactions .

Q. Advanced: How does the trifluoroethoxy group influence regioselectivity in pyridine N-oxide derivatives during functionalization?

Methodological Answer:
The trifluoroethoxy group acts as a strong electron-withdrawing substituent, directing electrophilic substitutions to the para position relative to the N-oxide group. Computational studies (DFT) or isotopic labeling (e.g., ¹⁸O tracing) can validate electronic effects. Experimental verification via competitive reactions with halogenation agents (e.g., NBS) is recommended to map reactivity patterns .

Q. Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.5 ppm) and trifluoroethoxy signals (δ ~4.5 ppm for -OCH₂CF₃).
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 280.1 (calculated).
  • XRD : Resolve crystal packing influenced by the N-oxide’s dipole .

Q. Advanced: How can researchers resolve contradictions in stability data for pyridine N-oxide derivatives under acidic conditions?

Methodological Answer:
Contradictions may arise from varying protonation sites (N-oxide vs. pyridine nitrogen). Conduct pH-dependent stability assays (e.g., HPLC monitoring at pH 1–7) and compare with computational pKa predictions. For example, trifluoroethoxy’s electron-withdrawing effect stabilizes the N-oxide protonated form, reducing degradation .

Q. Basic: What role does the trifluoroethoxy group play in modulating the compound’s solubility and bioavailability?

Methodological Answer:
The trifluoroethoxy group enhances lipophilicity (logP ~1.8), improving membrane permeability. Solubility in aqueous buffers can be quantified via shake-flask assays. Comparative studies with non-fluorinated analogs (e.g., ethoxy derivatives) reveal bioavailability differences using Caco-2 cell models .

Q. Advanced: What mechanistic insights support the rearrangement step in the synthesis of this compound?

Methodological Answer:
The acetic anhydride-mediated rearrangement likely proceeds via an intermolecular acetyl transfer, forming a transient oxonium intermediate. Isotopic labeling (e.g., ¹³C-acetic anhydride) combined with tandem MS/MS fragmentation can track acetyl migration pathways. Kinetic studies under varying anhydride concentrations further elucidate rate-determining steps .

Q. Basic: How can researchers validate purity and identify byproducts in synthesized batches?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a C18 column (ACN/water gradient) to resolve byproducts (e.g., unreacted nitro precursor).
  • 19F NMR : Detect fluorinated impurities (δ ~-75 ppm for CF₃ groups).
  • TGA-DSC : Monitor thermal decomposition profiles to identify hygroscopic or polymorphic contaminants .

Q. Advanced: What strategies address low yields in trifluoroethoxy group installation via nucleophilic substitution?

Methodological Answer:
Low yields often stem from poor leaving-group activation (e.g., nitro vs. halogen). Optimize using phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to enhance reaction kinetics. Alternative leaving groups (e.g., mesylates) and solvent screening (DMF vs. DMSO) can improve efficiency .

Q. Basic: How does the N-oxide moiety influence the compound’s spectroscopic and reactivity profiles?

Methodological Answer:
The N-oxide increases electron density at the pyridine ring, shifting UV-Vis absorbance maxima (λmax ~270 nm). Reactivity studies (e.g., H₂O₂-mediated oxidations) confirm its role as a hydrogen-bond acceptor. IR spectroscopy (ν ~1250 cm⁻¹ for N-O stretch) provides further validation .

Q. Advanced: What in silico tools predict metabolic pathways for this compound in biological systems?

Methodological Answer:
Use software like Schrödinger’s ADMET Predictor or SwissADME to model phase I/II metabolism. Focus on demethylation (CYP450) and glucuronidation of the trifluoroethoxy group. Cross-validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Properties

IUPAC Name

2,3-dimethyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSURXZOJDDQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.5 ml of 2,2,2-trifluoroethanol were added to the solution of 2,3-dimethyl-4-nitropyridine N-oxide (60 ml, 0.080 mole) obtained in the previous step. Then methylene chloride was distilled off. The resulting concentrated solution was added to a solution of 14.85 g (0.133 mole) potassium tert-butoxide in 54 ml of 2,2,2-trifluoroethanol and 0.034 g of palladium(II) chloride. The reaction mixture was heated to 83-88° C. for 6-8 hours. After cooling to 30° C., potassium nitrite was filtered off, following by distillation of 2,2,2-trifluoroethanol. To this residue 17 ml of a saturated solution of sodium chloride were added and the pH was adjusted by the addition of conc. hydrochloric acid to 6.6. The product was extracted with methylene chloride and 100 ml of a saturated solution of sodium chloride. The organic phases were dried with sodium sulphate and concentrated to a volume of 40 ml. The yield was 95-97%, determined by HPLC.
Quantity
14.85 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Name
palladium(II) chloride
Quantity
0.034 g
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.